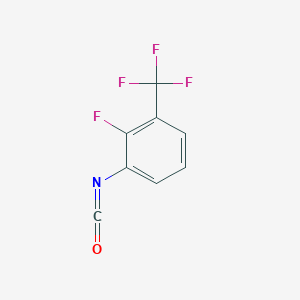

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHHWYOEISJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N=C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369877 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-52-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 190774-52-8). This fluorinated aryl isocyanate is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and reactions, and an exploration of its role in the inhibition of the necroptosis signaling pathway through the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Core Chemical Properties

This compound is a reactive organic compound featuring a highly electrophilic isocyanate group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. These functional groups impart unique reactivity and properties that are advantageous in the synthesis of complex organic molecules.

| Property | Value | Source |

| CAS Number | 190774-52-8 | [1][2] |

| Molecular Formula | C₈H₃F₄NO | [1] |

| Molecular Weight | 205.11 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 39 °C at 1.5 mmHg | [1] |

| Density | 1.416 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.459 | [1] |

| Flash Point | 171 °F (77.2 °C) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for isocyanate formation. The most common industrial routes involve the phosgenation of the corresponding aniline or the Curtius rearrangement of a carboxylic acid derivative.

Synthesis via Phosgenation of 2-Fluoro-3-(trifluoromethyl)aniline

This method involves the reaction of 2-Fluoro-3-(trifluoromethyl)aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. The aniline precursor is a critical starting material.

Experimental Protocol:

-

Preparation of the Amine Solution: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane.

-

Phosgenation: To the stirred amine solution, add a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is exothermic and generates HCl gas, which should be neutralized with a non-nucleophilic base (e.g., triethylamine) or vented safely.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak around 2250-2270 cm⁻¹.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The solvent is then removed under reduced pressure.

-

Purification: The crude isocyanate is purified by vacuum distillation to yield the final product.[3]

Synthesis via Curtius Rearrangement of 2-Fluoro-3-(trifluoromethyl)benzoic Acid

The Curtius rearrangement provides an alternative, phosgene-free route to the isocyanate from the corresponding carboxylic acid.[4][5][6]

Experimental Protocol:

-

Acyl Azide Formation: Convert 2-Fluoro-3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form the acyl azide. A one-pot procedure using diphenylphosphoryl azide (DPPA) with the carboxylic acid is a common and safer alternative.[7]

-

Rearrangement: The acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene). The thermal decomposition of the acyl azide leads to the loss of nitrogen gas and the rearrangement of the remaining fragment to form the isocyanate.[4]

-

Isolation: The isocyanate can be isolated by removal of the solvent under reduced pressure and purified by vacuum distillation.[5]

Reactivity and Key Reactions

The isocyanate group of this compound is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Reaction with Amines to Form Ureas

The most prominent reaction of this isocyanate is its reaction with primary or secondary amines to form substituted ureas. This reaction is fundamental to the synthesis of many biologically active molecules, including RIPK1 inhibitors.[3][8]

General Experimental Protocol for Urea Formation:

-

Amine Solution Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[9]

-

Isocyanate Addition: To the stirred amine solution, add this compound (1.05 equivalents) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. Monitor the reaction by TLC until the starting materials are consumed.

-

Product Isolation: If the urea product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[3]

Application in Drug Discovery: Synthesis of RIPK1 Kinase Inhibitors

This compound is a valuable reagent in the synthesis of small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.

The Necroptosis Signaling Pathway

Necroptosis is a regulated necrotic cell death pathway that is initiated by signals such as tumor necrosis factor (TNF). The core of the necroptosis signaling cascade involves the activation of RIPK1, which then recruits and activates RIPK3. This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[8][10]

Experimental Workflow: Synthesis of a Furo[2,3-d]pyrimidine-based RIPK1 Inhibitor

The following diagram illustrates a general workflow for the synthesis of a furo[2,3-d]pyrimidine-based RIPK1 inhibitor, where the urea linkage is formed using this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.[1]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed or inhaled, seek immediate medical attention.[1]

-

Storage: Store in a cool, dry, well-ventilated place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive isocyanate group and fluorine-containing substituents makes it an important precursor for the development of novel therapeutics, such as RIPK1 kinase inhibitors for the treatment of diseases associated with necroptosis. Proper handling and understanding of its chemical properties are essential for its safe and effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this aromatic isocyanate, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that are highly sought after in medicinal chemistry for enhancing metabolic stability and binding affinity of target molecules.

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 190774-52-8 | [2][3] |

| Molecular Formula | C₈H₃F₄NO | [1][2] |

| Molecular Weight | 205.11 g/mol | [1][4] |

| Boiling Point | 39 °C at 1.5 mmHg | [1] |

| Density | 1.416 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.459 | [1] |

Synthesis

The primary and most direct industrial and laboratory-scale synthesis of this compound involves the phosgenation of its corresponding aniline precursor, 2-Fluoro-3-(trifluoromethyl)aniline. This reaction can be carried out using phosgene gas or a safer, solid phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).

The overall synthetic pathway can be visualized as a two-step process, starting from a suitable benzene derivative, followed by the conversion of the resulting aniline to the isocyanate.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Fluoro-3-(trifluoromethyl)aniline using Triphosgene

This protocol is adapted from general procedures for the synthesis of aryl isocyanates from anilines using triphosgene.

Materials:

-

2-Fluoro-3-(trifluoromethyl)aniline

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Addition of Amine: A solution of 2-Fluoro-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred triphosgene solution at 0 °C (ice bath).

-

Addition of Base: After the addition of the aniline solution is complete, a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak.

-

Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Key analytical methods for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Due to the presence of fluorine, ¹⁹F NMR is also a critical characterization technique in addition to ¹H and ¹³C NMR.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 7.2 - 7.6 | Multiplet | - |

| ¹³C | ~125 (Isocyanate Carbon) | - | - |

| 115 - 160 (Aromatic Carbons) | Multiplets | C-F and C-C-F couplings | |

| ~123 (Trifluoromethyl Carbon) | Quartet | ¹J(C,F) ≈ 270 Hz | |

| ¹⁹F | ~ -60 (CF₃) | Singlet | - |

| ~ -110 to -140 (Ar-F) | Multiplet | F-H and F-F couplings |

Note: The predicted values are based on typical chemical shifts for similar substituted aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption for an isocyanate is the strong, sharp peak corresponding to the asymmetric stretching of the -N=C=O group.

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2275 - 2250 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| 1350 - 1150 | Strong | C-F Stretch (CF₃) |

| 1250 - 1000 | Strong | C-F Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic pattern.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 177 | [M - CO]⁺ |

| 158 | [M - F - CO]⁺ |

| 136 | [C₇H₃F₃]⁺ |

Note: The fragmentation pattern is a prediction based on the structure and may vary depending on the ionization conditions.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the fluorinated phenyl moiety into bioactive molecules. Its synthesis from the corresponding aniline is a well-established transformation, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The detailed characterization data provided in this guide serves as a crucial reference for researchers working with this important chemical intermediate.

References

In-Depth Technical Guide: Reactivity of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-fluoro-3-(trifluoromethyl)phenyl isocyanate with primary amines, a critical reaction in the synthesis of various compounds in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, provides experimental protocols, and presents available quantitative data.

Introduction

This compound is a highly reactive electrophilic compound due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring. These substituents enhance the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The reaction with primary amines is a robust and efficient method for the formation of substituted ureas, which are common scaffolds in biologically active molecules. Understanding the reactivity and optimizing the reaction conditions are crucial for the successful synthesis of target molecules.

Reaction Mechanism

The reaction between this compound and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the formation of a stable urea derivative. The reaction is generally exothermic and proceeds rapidly under mild conditions.

The accepted mechanism involves a stepwise associative process rather than a concerted one. This includes the initial nucleophilic addition of the amine to the isocyanate carbon, followed by deprotonation of the amine nitrogen and subsequent protonation of the isocyanate nitrogen to yield the final urea product.[1]

Caption: General reaction mechanism of this compound with a primary amine.

Quantitative Data

| Isocyanate | Primary Amine | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Propargylamine | Dichloromethane | Room Temp. | 1 h | 91 | --INVALID-LINK--[2] |

| 3-Trifluoromethylphenyl isocyanate | N-Methyl-N-(tert-butylthiomethyl)amine | Acetonitrile | Room Temp. | 1 h | 53 | --INVALID-LINK-- |

| 3,3,3-Trifluoroethyl isocyanate | Phenylamine | Not specified | Not specified | - | 98 | --INVALID-LINK--[3] |

| 3,3,3-Trifluoroethyl isocyanate | 3,4-Dimethoxyphenethylamine | Not specified | Not specified | - | 84 | --INVALID-LINK--[3] |

| 3,3,3-Trifluoroethyl isocyanate | 5-Methylisoxazol-3-amine | Not specified | Not specified | - | 98 | --INVALID-LINK--[3] |

Note: The data provided is for structurally similar isocyanates and serves as a reference for the expected reactivity and yield.

Experimental Protocols

The following are general experimental protocols for the synthesis of N,N'-disubstituted ureas from this compound and primary amines. These protocols are based on established methods for similar reactions.

General Protocol for Reaction with Aliphatic and Aromatic Amines

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if the product precipitates, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Caption: General experimental workflow for the synthesis of ureas.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The reaction of this compound with primary amines is a highly efficient method for the synthesis of N,N'-disubstituted ureas. The electron-withdrawing groups on the phenyl ring activate the isocyanate for rapid nucleophilic attack. While specific kinetic data for this particular isocyanate is limited, high yields can be expected under mild reaction conditions based on data from analogous compounds. The provided experimental protocols offer a reliable starting point for the synthesis of a wide range of urea derivatives for applications in drug discovery and materials science. Careful handling and adherence to safety protocols are essential when working with this reactive intermediate.

References

- 1. Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects [mdpi.com]

- 2. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 [mdpi.com]

- 3. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. georganics.sk [georganics.sk]

Spectroscopic Analysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate. Due to the limited availability of specific experimental spectra in public databases, this document focuses on providing detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy applicable to this compound. These methodologies are intended to guide researchers in obtaining and interpreting spectroscopic data for this and similar molecules.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-Fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1] |

| CAS Number | 190774-52-8[1][2] |

| Molecular Formula | C₈H₃F₄NO[1][2] |

| Synonyms | This compound, 2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1] |

Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Isocyanate (-N=C=O) | 2250 - 2285 (strong, sharp) |

| C-F (Aromatic) | 1100 - 1400 |

| C-F (Trifluoromethyl) | 1100 - 1200 |

| Aromatic C=C | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the three protons on the phenyl ring, with coupling to each other and to the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The isocyanate carbon (-N=C=O) is expected in the δ 120-140 ppm region. The carbons attached to fluorine atoms will exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl (-CF₃) group.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the absence of solvent signals that could overlap with analyte peaks.

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard may be added.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.

4. ¹⁹F NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer equipped with a fluorine-capable probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment without proton decoupling.

-

Number of Scans: 64 to 256.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A wide spectral width is often necessary for ¹⁹F NMR; a range of +50 to -250 ppm is a reasonable starting point.

-

-

Processing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is a common and convenient method for liquid samples.

-

Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Ensure the entire surface of the crystal is covered to obtain a good quality spectrum.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for spectroscopic analysis.

References

The Versatility of a Fluorinated Building Block: A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the arsenal of fluorinated building blocks, 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate has emerged as a critical reagent for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Core Application: A Scaffold for Potent Kinase Inhibitors

A primary application of this compound lies in the construction of diaryl urea-based kinase inhibitors. This structural motif is central to the design of numerous therapeutics that target key signaling pathways implicated in cancer and other diseases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

The neurotrophic tyrosine receptor kinase (TRK) family, comprising TRKA, TRKB, and TRKC, plays a crucial role in the development and function of the nervous system. Aberrant fusions of the NTRK genes are oncogenic drivers in a variety of solid tumors. Consequently, the development of TRK inhibitors has become a significant focus in oncology. This compound is a key building block in the synthesis of several potent TRK inhibitors.

The general synthetic approach involves the reaction of the isocyanate with an appropriate amine-containing fragment to form the characteristic urea linkage. This reaction is typically straightforward and high-yielding.

Table 1: Selected TRK Inhibitors Synthesized Using this compound and their Biological Activity

| Compound/Reference | Target(s) | IC50 (nM) | Cell-Based Assay |

| TRKA Selective Inhibitor 32h | TRKA | 72 | KM12-Luc (TPM3-NTRK1) cells |

| Pan-TRK Radiotracer ([18F]QMICF) | TRKA/B/C | 85-650 | Enzymatic assays |

| Pan-TRK Inhibitor (Larotrectinib analogue basis) | TRKA/B/C | Varies | Various cancer cell lines |

The TRK signaling cascade is a critical pathway in neuronal survival and differentiation, and its dysregulation in cancer leads to uncontrolled cell proliferation and survival.

Other Kinase Inhibitors: Sorafenib Analogues and Beyond

The diaryl urea scaffold is also present in Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of cancer. While the parent drug utilizes 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the 2-fluoro analogue has been extensively used to generate novel derivatives with potentially altered activity and selectivity profiles.

Table 2: Examples of Sorafenib Analogues and Other Kinase Inhibitors

| Compound Class | Target Kinases | Representative IC50 Values | Reference |

| Sorafenib Analogues | VEGFR, PDGFR, RAF | Varies depending on modification | |

| KDR Kinase Inhibitors | KDR (VEGFR-2) | 0.0689 µM (for compound 5a) | |

| p38 MAP Kinase Inhibitors | p38 MAP Kinase | Potent inhibition reported |

Expanding Horizons: Applications Beyond Kinase Inhibition

The utility of this compound extends beyond the realm of kinase inhibitors, demonstrating its versatility in medicinal chemistry.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and temperature. Antagonists of this channel are being investigated as potential analgesics. The urea linkage formed by this compound has been incorporated into novel TRPV1 antagonists.

Agrochemicals

The trifluoromethylphenyl moiety is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. While specific examples directly utilizing this compound in commercialized agrochemicals are less documented in the public domain, the synthesis of structurally related compounds for herbicidal and fungicidal screening is an active area of research. The isocyanate provides a convenient handle for introducing the desired toxophore.

Experimental Protocols

The synthesis of diaryl ureas from this compound is a robust and widely applicable reaction. Below are generalized and specific experimental protocols for the synthesis of these key intermediates.

General Procedure for the Synthesis of Diaryl Ureas

A solution of the desired amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, this compound (1.0-1.2 equivalents) is added, either neat or as a solution in the same solvent. The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by filtration if it precipitates, or by standard work-up procedures involving solvent evaporation and purification by crystallization or column chromatography.

Specific Protocol: Synthesis of a KDR Kinase Inhibitor Intermediate

The following protocol is adapted from the synthesis of a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea scaffold, a potent KDR inhibitor.

Materials:

-

2-Amino-3-nitropyridine

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen)

Procedure:

-

A solution of 2-amino-3-nitropyridine (1.0 mmol) in anhydrous DCM (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

This compound (1.1 mmol) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with cold DCM, and dried under vacuum to afford the intermediate urea derivative.

-

The nitro group is then reduced to an amine in a subsequent step to yield the final KDR inhibitor scaffold.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, particularly for the TRK family, is well-established and continues to be an active area of research. Furthermore, its application in the development of other therapeutic agents, such as TRPV1 antagonists, and its potential in agrochemical discovery highlight its broad applicability. The straightforward and high-yielding nature of the urea-forming reaction makes it an attractive tool for drug discovery and development professionals seeking to introduce the unique properties of the 2-fluoro-3-(trifluoromethyl)phenyl moiety into novel bioactive molecules.

Technical Guide: Determining the Solubility of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Organic Solvents

As a large language model, I am unable to provide a technical guide or whitepaper on the solubility of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate without specific data from experimental studies. However, I can provide a generalized framework and methodology that researchers can follow to determine the solubility of this compound. This guide will adhere to the requested format, including data presentation, experimental protocols, and visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of a compound is a critical physicochemical property, profoundly influencing its behavior in various chemical and biological systems. For a reactive intermediate like this compound, understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide outlines a comprehensive approach to experimentally determine and present the solubility data for this compound.

Data Presentation: A Template for Solubility Data

Quantitative solubility data should be organized systematically to allow for easy comparison and interpretation. The following table provides a standardized format for presenting such data. Researchers would populate this table with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Toluene | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Dichloromethane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Hexane | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Acetonitrile | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Experimental Value | Calculated Value | e.g., HPLC-UV |

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol describes a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Fume hood

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the clear supernatant (e.g., 5 mL) using a volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish to remove any remaining microscopic solid particles.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish in a fume hood to allow the solvent to evaporate. This process can be expedited by using a gentle stream of nitrogen or by placing the dish in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for gravimetric solubility determination.

This guide provides a foundational framework for the systematic determination and reporting of the solubility of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for research and development applications.

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate for Researchers and Drug Development Professionals

An In-depth Look at the Commercial Availability, Synthesis, and Potential Applications of a Key Fluorinated Building Block

For researchers, scientists, and professionals in the field of drug development, access to specialized chemical reagents is paramount. Among these, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules. This guide focuses on 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, a valuable building block in medicinal chemistry, providing a comprehensive overview of its commercial availability, synthesis, and key applications.

Commercial Availability and Suppliers

This compound (CAS Number: 190774-52-8) is commercially available from a number of chemical suppliers. The purity of the commercially available compound is typically high, often around 97% or 99%. Below is a summary of some of the key suppliers. For up-to-date pricing and available quantities, it is recommended to directly contact the suppliers.

| Supplier | Purity | Notes |

| Sigma-Aldrich | 97% | A well-established supplier of research chemicals.[1] |

| P&S Chemicals | Information available upon request | Inquire for a quotation.[2] |

| Weifang Yangxu Group Co., Ltd | 99% | Offers the product in bulk quantities.[3] |

| Georganics | min. 97% | Provides a detailed Safety Data Sheet.[4][5] |

| CheMondis | Analytical/ACS, Cosmetic, Feed, Food, Pharma, Purified, Technical grades available | A marketplace connecting buyers with suppliers.[6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 190774-52-8 |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| Appearance | Typically a solid |

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process starting from the corresponding aniline precursor, 2-Fluoro-3-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of this compound from 2-Fluoro-3-(trifluoromethyl)aniline

Materials:

-

2-Fluoro-3-(trifluoromethyl)aniline

-

Triphosgene

-

An inert solvent (e.g., toluene, dichloromethane)

-

A non-nucleophilic base (e.g., triethylamine)

-

Anhydrous reaction setup (e.g., oven-dried glassware, inert atmosphere)

Procedure:

-

Dissolution of Aniline: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)aniline in an anhydrous inert solvent.

-

Preparation of Phosgene Equivalent: In a separate flask, dissolve triphosgene in the same anhydrous solvent.

-

Phosgenation Reaction: Slowly add the triphosgene solution to the stirred aniline solution at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base may be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The solvent is then removed under reduced pressure. The crude isocyanate can be purified by distillation or chromatography.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Applications in Drug Discovery and Medicinal Chemistry

The 2-fluoro-3-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in modern drug discovery. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4][8]

The isocyanate functional group is a versatile handle for introducing this fluorinated scaffold into a wide range of molecules. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is particularly useful in the synthesis of kinase inhibitors, a major class of therapeutic agents.

While specific signaling pathways directly modulated by this compound itself have not been identified in the reviewed literature, its incorporation into larger molecules, particularly kinase inhibitors, suggests its role in targeting pathways crucial for cell signaling, proliferation, and survival. For instance, many kinase inhibitors containing trifluoromethylphenyl groups are designed to target specific kinases implicated in cancer and other diseases. The unique electronic properties of the fluorinated phenyl ring can contribute to the selective and potent inhibition of these enzymes.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. According to the Safety Data Sheet provided by Georganics, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[5] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemistry and drug discovery. Its unique fluorinated structure offers a powerful tool for modulating the properties of bioactive molecules. While a detailed, publicly available synthesis protocol is not readily found, general methods for isocyanate synthesis from anilines can be adapted. The reactivity of the isocyanate group allows for its straightforward incorporation into a variety of molecular scaffolds, making it a key component in the development of new therapeutic agents, particularly in the area of kinase inhibitors. As with all reactive chemical reagents, proper safety precautions must be strictly followed during its handling and use.

References

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]

- 3. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. georganics.sk [georganics.sk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Urea Synthesis Using 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted ureas utilizing 2-fluoro-3-(trifluoromethyl)phenyl isocyanate. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of key signaling pathways involved in inflammatory diseases and cancer.

Introduction

Urea derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities. The synthesis of ureas via the reaction of an isocyanate with an amine is a robust and high-yielding method. This document focuses on the use of this compound, a key building block for the synthesis of targeted therapeutics. Ureas derived from this isocyanate have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1][2][3]

Data Presentation

The following table summarizes representative reaction parameters for the synthesis of N,N'-disubstituted ureas from an isocyanate and an amine. While specific yields for reactions with this compound are not widely published, the data presented for analogous reactions provide an expected range of outcomes.

| Amine Substrate (Exemplary) | Solvent | Reaction Time (h) | Yield (%) | Purification Method |

| Aniline | Acetonitrile | 3 | ~90 | Precipitation |

| 3-Fluoroaniline | DMF | 12 | 92 | Precipitation with HCl, Recrystallization |

| 3-(Trifluoromethyl)aniline | DMF | 12 | 71 | Precipitation with HCl, Recrystallization |

| Primary Aliphatic Amine | DCM | 2-4 | 70-85 | Column Chromatography |

| Secondary Aliphatic Amine | DCM | 2-4 | 65-80 | Column Chromatography |

Experimental Protocols

General Protocol for the Synthesis of N-(2-Fluoro-3-(trifluoromethyl)phenyl) Ureas

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

-

Stir plate and stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of amine).

-

Addition of Isocyanate: While stirring the amine solution at room temperature (20-25°C), add a solution of this compound (1.0 - 1.1 equivalents) in the same anhydrous solvent dropwise. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

-

Work-up and Isolation:

-

For products that precipitate: If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. The collected solid should be washed with a small amount of cold solvent and dried.

-

For soluble products: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.

-

-

Purification: The crude urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

Visualizations

Experimental Workflow

References

- 1. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 3. Inhibitors of RIP1 kinase: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Synthesis of N,N-Disubstituted Ureas via Reaction of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate with Secondary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a highly reactive electrophilic compound widely utilized in organic synthesis. The isocyanate functional group (-N=C=O) is susceptible to nucleophilic attack, making it an excellent building block for a variety of molecular structures.[1] One of its most common and significant reactions is with primary or secondary amines to form substituted ureas.[1][2][3] This reaction is a cornerstone in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

The resulting urea derivatives, especially those incorporating trifluoromethyl and fluoro-substituted phenyl rings, are of significant interest in drug discovery. These motifs are present in numerous biologically active compounds, including kinase inhibitors used in oncology. For instance, the structure is analogous to components of drugs like Sorafenib, which highlights the potential of these derivatives as antiproliferative agents.[4] This document provides a detailed overview of the reaction, experimental protocols, and relevant data for the synthesis of N,N-disubstituted ureas using this compound and various secondary amines.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable urea linkage. The reaction is typically fast, exothermic, and often does not require a catalyst.[5]

References

Application Notes and Protocols: Carbamate Formation with 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a vital class of organic compounds extensively utilized in medicinal chemistry and drug design.[1][2] Their structural resemblance to the peptide bond, coupled with enhanced chemical and metabolic stability, makes them valuable as isosteres in peptidomimetics, contributing to improved pharmacokinetic profiles of therapeutic agents.[1][2] The incorporation of fluorine atoms and trifluoromethyl groups into drug candidates is a common strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3][4] 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key reagent for introducing a fluorinated moiety into molecules, leading to the formation of novel carbamates with potential applications in drug discovery. This document provides detailed protocols for the synthesis of carbamates from the reaction of this compound with various alcohols.

General Reaction Scheme

The formation of carbamates from the reaction of this compound and an alcohol proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. The general reaction is depicted below:

Where:

-

R-OH represents a primary, secondary, or phenolic alcohol.

-

Ar is the 2-Fluoro-3-(trifluoromethyl)phenyl group.

The reaction is typically carried out in an inert aprotic solvent and can be conducted at room temperature or with gentle heating. The use of a catalyst is often unnecessary due to the high reactivity of the isocyanate, which is enhanced by the electron-withdrawing fluoro and trifluoromethyl substituents.

Quantitative Data Summary

The following table summarizes representative, hypothetical quantitative data for the synthesis of various carbamates using this compound. The yields are generally high, reflecting the efficient nature of this reaction.

| Entry | Alcohol (R-OH) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | Methanol | Methyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C9H7F4NO2 | 237.15 | 95 | >98 |

| 2 | Ethanol | Ethyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C10H9F4NO2 | 251.18 | 96 | >99 |

| 3 | Isopropanol | Isopropyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C11H11F4NO2 | 265.20 | 92 | >98 |

| 4 | Benzyl alcohol | Benzyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C15H11F4NO2 | 313.25 | 94 | >97 |

| 5 | Phenol | Phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate | C14H9F4NO2 | 311.22 | 90 | >98 |

Experimental Protocols

Safety Precautions: this compound is harmful if inhaled and causes serious eye irritation.[5] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

Protocol 1: General Procedure for the Synthesis of Alkyl and Aryl Carbamates

This protocol is adapted from general methods for carbamate synthesis from isocyanates and alcohols.[6][7]

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., ethanol, benzyl alcohol, phenol) (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the desired alcohol (1.0 eq). Dissolve the alcohol in a minimal amount of anhydrous DCM or THF.

-

Addition of Isocyanate: Slowly add this compound (1.0 eq) to the stirred solution of the alcohol at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (the limiting reagent, typically the isocyanate) is consumed. Reactions are often complete within 1-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

If the product crystallizes, it can be collected by filtration and washed with a cold non-polar solvent like hexanes.

-

If the product is an oil or does not crystallize, dissolve the residue in DCM or ethyl acetate. Wash the organic layer with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate

This protocol is a specific application of the general procedure for a phenolic substrate.

Materials:

-

This compound (1.0 g, 4.83 mmol)

-

Phenol (0.45 g, 4.78 mmol)

-

Anhydrous Dichloromethane (DCM) (20 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment as in Protocol 1

Procedure:

-

In a 50 mL round-bottom flask, dissolve phenol (0.45 g, 4.78 mmol) in anhydrous DCM (20 mL).

-

While stirring at room temperature, add this compound (1.0 g, 4.83 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure phenyl (2-fluoro-3-(trifluoromethyl)phenyl)carbamate.

-

Dry the purified product under vacuum.

Visualizations

Caption: Experimental workflow for carbamate synthesis.

Caption: Logical relationship in carbamate formation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. georganics.sk [georganics.sk]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

- 7. americanlaboratory.com [americanlaboratory.com]

Application Notes and Protocols for 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe and effective use of 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of novel urea and carbamate derivatives. The protocols detailed below are foundational for the exploration of new chemical entities in drug discovery and materials science.

Compound Profile

Chemical Structure:

| Property | Value |

| IUPAC Name | 2-fluoro-1-isocyanato-3-(trifluoromethyl)benzene[1] |

| CAS Number | 190774-52-8[1][2] |

| Molecular Formula | C₈H₃F₄NO[1][2] |

| Molecular Weight | 205.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥97%[3] |

Safety and Handling

This compound is a reactive and hazardous chemical that requires strict safety precautions.

Hazard Identification: [3]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation .

-

May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

May cause respiratory irritation .

Personal Protective Equipment (PPE):

-

Ventilation: Work in a well-ventilated chemical fume hood.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an appropriate cartridge.

Storage and Handling:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Isocyanates are moisture-sensitive.

-

Avoid contact with water, alcohols, amines, and strong bases.

First Aid Measures: [3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The highly electrophilic isocyanate group readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions.

General Protocol for the Synthesis of N,N'-Disubstituted Ureas

This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding urea derivative.

Reaction Scheme:

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous diethyl ether or hexanes (for precipitation/washing)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, if the product precipitates, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether or hexanes to remove any unreacted starting material.

-

If the product remains in solution, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Purification:

-

Recrystallization: Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

-

Flash Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data (Representative Examples):

| Amine | Solvent | Time (h) | Yield (%) | Purification Method |

| Aniline | DCM | 3 | >95 | Precipitation/Filtration |

| 4-Methoxyaniline | THF | 2 | >95 | Recrystallization |

| Benzylamine | DCM | 2 | >90 | Column Chromatography |

| Morpholine | THF | 1 | >98 | Precipitation/Filtration |

General Protocol for the Synthesis of O-Aryl Carbamates

This protocol outlines the reaction of this compound with a phenol to form an O-aryl carbamate. This reaction is often catalyzed by a weak base.

Reaction Scheme:

Materials:

-

This compound

-

Substituted or unsubstituted phenol

-

Anhydrous toluene or acetonitrile

-

Triethylamine (TEA) or dibutyltin dilaurate (DBTDL) (catalyst)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.), anhydrous toluene, and a catalytic amount of TEA or DBTDL.

-

Heat the mixture to 60-80 °C with stirring.

-

Add this compound (1.1 eq.) dropwise to the heated solution.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC. The reaction may take 4-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure carbamate.

Purification:

-

Flash Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data (Representative Examples):

| Phenol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | TEA | 80 | 6 | ~85 |

| 4-Cresol | DBTDL | 60 | 8 | ~90 |

| 4-Chlorophenol | TEA | 80 | 10 | ~80 |

| 2-Naphthol | DBTDL | 70 | 6 | ~88 |

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the Synthesis of N,N'-Disubstituted Ureas.

References

Application Notes and Protocols for the Catalysis of 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate Reactions with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of isocyanates with amines to form urea derivatives is a cornerstone of modern organic and medicinal chemistry. Substituted ureas are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The specific reactant, 2-fluoro-3-(trifluoromethyl)phenyl isocyanate, is a valuable building block in drug discovery, incorporating two key fluorine-containing moieties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can modulate electronic properties and block metabolic pathways.

The synthesis of ureas from this compound and various amines can be significantly accelerated through the use of catalysts. This document provides detailed application notes and protocols for both organocatalyzed and metal-catalyzed approaches to this important transformation, enabling researchers to efficiently synthesize libraries of novel urea-containing compounds for screening and development.

Data Presentation: Catalysis of Urea Synthesis

The following tables summarize typical yields for the reaction of this compound with a range of primary and secondary amines using common catalytic systems. These data are representative and actual yields may vary depending on the specific reaction conditions and the nature of the amine.

Table 1: Organocatalyzed Synthesis of Ureas

| Entry | Amine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Triethylamine (10) | Dichloromethane | 4 | 92 |

| 2 | 4-Methoxyaniline | Triethylamine (10) | Dichloromethane | 4 | 95 |

| 3 | Benzylamine | Triethylamine (10) | Dichloromethane | 2 | 98 |

| 4 | Cyclohexylamine | Triethylamine (10) | Dichloromethane | 2 | 96 |

| 5 | Morpholine | Triethylamine (10) | Dichloromethane | 6 | 88 |

| 6 | Piperidine | Triethylamine (10) | Dichloromethane | 3 | 94 |

Table 2: Metal-Catalyzed Synthesis of Ureas

| Entry | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | CuOAc (10) | THF | 30 | 12 | 85 |

| 2 | 4-Methoxyaniline | CuOAc (10) | THF | 30 | 12 | 88 |

| 3 | Benzylamine | La(OTf)₃ (10) | Toluene | 70 | 12 | 90 |

| 4 | Cyclohexylamine | La(OTf)₃ (10) | Toluene | 70 | 12 | 92 |

| 5 | Morpholine | CuOAc (10) | THF | 30 | 18 | 75 |

| 6 | Piperidine | La(OTf)₃ (10) | Toluene | 70 | 12 | 85 |

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Urea Synthesis using Triethylamine

This protocol describes a general method for the synthesis of substituted ureas from this compound and an amine, catalyzed by triethylamine.

Materials:

-

This compound

-

Amine (aliphatic or aromatic)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 mmol).

-

Dissolve the amine in anhydrous dichloromethane (5 mL).

-

Add triethylamine (0.1 mmol, 10 mol%) to the solution.

-

In a separate, dry syringe, take up this compound (1.0 mmol).

-

Slowly add the isocyanate to the stirred amine solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired urea.

Protocol 2: General Procedure for Metal-Catalyzed Urea Synthesis

This protocol provides a general method for the synthesis of substituted ureas using either copper(I) acetate or lanthanum(III) triflate as a catalyst.

Materials:

-

This compound

-

Amine (aliphatic or aromatic)

-

Copper(I) acetate (CuOAc) or Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the catalyst (0.1 mmol, 10 mol%).

-

Add the appropriate anhydrous solvent (5 mL of THF for CuOAc or 5 mL of Toluene for La(OTf)₃).

-

Add the amine (1.0 mmol) to the flask and stir the mixture.

-

Slowly add this compound (1.0 mmol) to the reaction mixture.

-

Heat the reaction to the specified temperature (30 °C for CuOAc or 70 °C for La(OTf)₃) and stir for the indicated time (typically 12-18 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Caption: General workflow for the catalytic synthesis of ureas.

Caption: Logical workflow for catalyst and condition screening.

Application Notes: Synthesis of Bioactive Diaryl Ureas as p38 MAPK Inhibitors using 2-Fluoro-3-(trifluoromethyl)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a key reagent in the synthesis of novel diaryl urea derivatives, a class of compounds that has demonstrated significant potential as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). The unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the phenyl ring can enhance binding affinity, metabolic stability, and overall bioactivity of the resulting molecules.[1][2] This document provides detailed protocols for the synthesis and biological evaluation of diaryl ureas derived from this compound, targeting the p38 MAPK signaling pathway, which is critically involved in inflammatory responses.

Biological Context: The p38 MAPK Signaling Pathway